molecular formula C8H8N2O3 B11909975 5-(Methylamino)-2-nitrobenzaldehyde CAS No. 1289163-05-8

5-(Methylamino)-2-nitrobenzaldehyde

Cat. No.: B11909975
CAS No.: 1289163-05-8
M. Wt: 180.16 g/mol
InChI Key: QJCLGAHNMIHGBI-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-nitrobenzaldehyde is an organic compound with a complex structure that includes a nitro group and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-nitrobenzaldehyde typically involves the nitration of 5-(Methylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(Methylamino)-2-nitrobenzoic acid.

    Reduction: 5-(Methylamino)-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylamino)-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-nitrobenzaldehyde involves its ability to participate in redox reactions and form covalent bonds with other molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the aldehyde group can form Schiff bases with amines.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylamino)-2-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.

    5-(Dimethylamino)-2-nitrobenzaldehyde: Similar structure but with a dimethylamino group instead of a methylamino group.

    2-Nitrobenzaldehyde: Lacks the methylamino group but has similar reactivity due to the presence of the nitro and aldehyde groups.

Uniqueness

5-(Methylamino)-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and a methylamino group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1289163-05-8

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-(methylamino)-2-nitrobenzaldehyde

InChI

InChI=1S/C8H8N2O3/c1-9-7-2-3-8(10(12)13)6(4-7)5-11/h2-5,9H,1H3

InChI Key

QJCLGAHNMIHGBI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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